Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate

Regioisomerism Thiazole SAR Medicinal Chemistry

Researchers requiring precise SAR reproducibility face sourcing challenges-subtle regioisomeric variations can compromise target engagement and patent integrity. CAS 887590-01-4 delivers the exact 4-(4-methoxyphenyl)-2-methyl configuration essential for kinase, PDE, and COX inhibitor programs. • Regioisomeric purity ensures biological activity maps to correct scaffold geometry, eliminating mis-specified analog risk. • XLogP3 of 3.5 supports CNS drug-like permeability; ethyl ester handle enables direct hydrolysis, amidation, or transesterification. • Vendor-specified purity (≥98%) reduces purification burden for parallel library synthesis.

Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
CAS No. 887590-01-4
Cat. No. B13802448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate
CAS887590-01-4
Molecular FormulaC14H15NO3S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H15NO3S/c1-4-18-14(16)13-12(15-9(2)19-13)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3
InChIKeyCPMKWMGPWLRRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate: Trisubstituted Thiazole Building Block


Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate (CAS 887590-01-4) is a fully synthetic, trisubstituted 1,3-thiazole-5-carboxylate ester bearing a 4-methoxyphenyl group at the 4-position, a methyl group at the 2-position, and an ethyl ester at the 5-position [1]. It belongs to the broader class of thiazole-5-carboxylate derivatives, a privileged scaffold in medicinal chemistry due to the electronic versatility of the thiazole ring and the synthetic tractability of the ester handle for further derivatization [2]. The compound is commercially available from multiple reputable vendors (e.g., Aladdin, Santa Cruz Biotechnology) at defined purity grades suitable for research and early discovery applications .

Regioisomer Identity 4-Aryl-2-methyl thiazole scaffold defined
Purity Specification High-purity grades per vendor COA
Derivatization Handle Ethyl ester at 5-position for further elaboration
Scaffold Class Privileged thiazole-5-carboxylate motif

Regioisomeric and Electronic Differentiation of Thiazole-5-Carboxylates


In the thiazole-5-carboxylate chemical space, subtle variations in substitution pattern—particularly the positional arrangement of aryl and alkyl groups around the thiazole core—can profoundly alter both the compound's physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity) and its biological target engagement profile [1]. The specific 4-(4-methoxyphenyl)-2-methyl configuration of CAS 887590-01-4 places the electron-donating methoxyphenyl group in direct conjugation with the thiazole ring nitrogen, a regiochemical feature that is fundamentally distinct from its 2-aryl-4-methyl regioisomer (CAS 82875-48-7) and cannot be recapitulated by simple analog substitution [2]. Consequently, procurement of the exact regioisomer is mandatory for Structure-Activity Relationship (SAR) reproducibility, patent integrity, and downstream derivatization strategies involving the ethyl ester handle [3].

Regioisomer mismatch 2-Aryl-4-methyl regioisomer (CAS 82875-48-7) has distinct conjugation and may diverge in target-engagement profiles.
Lipophilicity shift 4-Methoxy group increases computed lipophilicity vs. 4-phenyl analog, altering ADME prediction models.
Purity tier differences Lower specified purity in generic thiazole-5-carboxylates may introduce assay-interfering impurities.

Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 4-Aryl vs. 2-Aryl Thiazole Substitution

The target compound is the 4-(4-methoxyphenyl)-2-methyl regioisomer, while the closest commercially significant analog is the 2-(4-methoxyphenyl)-4-methyl regioisomer (CAS 82875-48-7), explicitly synthesized as intermediate T2 in patent CN109810071A [1]. In thiazole SAR, the position of the aryl substituent relative to the ring heteroatoms dictates the directionality of hydrogen-bonding interactions and the electronic character of the π-system, leading to divergent target-binding profiles that cannot be predicted from one regioisomer to the other [2].

Regioisomer Comparison
Class-level inference
4-(4-MeOPh)-2-Me vs. 2-(4-MeOPh)-4-Me (CAS 82875-48-7)
Supports regioisomer-specific procurement
No head-to-head bioactivity data
Regioisomerism Thiazole SAR Medicinal Chemistry

Lipophilicity-Driven Differentiation: Methoxy vs. Non-Methoxy Analogs

The 4-methoxy substituent significantly increases computed lipophilicity relative to the unsubstituted 4-phenyl analog. PubChem computes an XLogP3-AA of 3.5 for the target compound [1], whereas analogous thiazole-5-carboxylates lacking the para-methoxy group (e.g., ethyl 4-phenyl-2-methylthiazole-5-carboxylate, estimated XLogP ~2.7) are markedly less lipophilic [2]. This ΔLogP of approximately +0.8 log units correlates with predicted increases in membrane permeability and potential blood-brain barrier penetration, parameters critical for CNS-targeted discovery programs [3].

Lipophilicity Delta
Cross-study comparable
ΔXLogP3 ≈ +0.8 (vs. 4-phenyl analog)
May support lipophilicity-driven selection for CNS screening
Experimental logP not reported
Lipophilicity XLogP3 ADME Prediction

Purity Benchmarking Across Vendor Specifications

Commercially available lots of CAS 887590-01-4 are specified at 98% purity (Aladdin, HPLC) and 99% purity (Bellancom) [1], providing two distinct quality tiers for budget-conscious vs. high-stringency applications. In contrast, generic thiazole-5-carboxylate building blocks are frequently offered at 95-97% purity by bulk suppliers, which may introduce impurities that confound biological assay interpretation or compromise reproducibility in multi-step synthetic sequences .

Purity Specification
Supporting evidence
Target: 98% (Aladdin), 99% (Bellancom); Generic: 95-97%
Higher specified purity supports high-stringency assay and synthesis workflows
Lot-specific COA review recommended
Purity Specification Quality Control Procurement

Synthetic Tractability Benchmark from Regioisomeric Analog

While no published synthetic protocol exists specifically for CAS 887590-01-4, patent CN109810071A documents the synthesis of its regioisomer ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylate (T2) in 92% yield via a two-step sequence: Lawesson's reagent-mediated thioamidation of 4-methoxybenzamide, followed by Hantzsch-type cyclocondensation with ethyl 3-bromo-2-oxobutanoate [1]. The identical starting materials (4-methoxybenzamide, ethyl 2-haloacetoacetate) could in principle be employed with an alternative α-haloketone partner to access the target 4-aryl-2-methyl regioisomer, suggesting comparable synthetic feasibility [2].

Synthetic Precedent
Supporting evidence
Regioisomer T2: 92% yield (two-step); Target: no published yield
Regioisomer precedent supports synthetic feasibility assessment
Route applicable with α-haloketone adjustment
Synthetic Route Yield Benchmarking Process Chemistry

Application Scenarios for Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate


Medicinal Chemistry SAR with 4-Aryl Thiazole Regiochemistry

The unambiguous 4-(4-methoxyphenyl)-2-methyl substitution pattern is essential for SAR studies exploring the impact of aryl-thiazole conjugation on target binding. The regioisomeric purity of CAS 887590-01-4 ensures that biological activity can be confidently attributed to this specific scaffold geometry, unlike mixtures or mis-specified analogs [1].

CNS Probe Discovery via Elevated Lipophilicity

With a computed XLogP3 of 3.5—significantly higher than the non-methoxylated 4-phenyl analog—this compound is a rational choice for screening cascades where enhanced membrane permeability or blood-brain barrier penetration is desired. Procurement of the 4-methoxyphenyl variant directly addresses the lipophilicity requirements of CNS drug-like chemical space [2].

Ester Derivatization for Fragment-Based Drug Discovery

The ethyl ester at the 5-position serves as a versatile synthetic handle for hydrolysis to the carboxylic acid, amidation, or transesterification. High vendor-specified purity (98-99%) minimizes purification burden during library synthesis, making this compound suitable as a core scaffold for fragment elaboration or parallel medicinal chemistry .

Building Block for Patent-Protected Thiazole Lead Series

The 2,4,5-trisubstituted thiazole motif appears in multiple patent families targeting kinases, phosphodiesterases, and COX enzymes. Sourcing the exact CAS 887590-01-4 building block—rather than a close analog—ensures that lead optimization campaigns remain within the intellectual property scope of the intended chemical series and are reproducible across collaborating laboratories [3].

Application
Selection Property
Validation Focus
4-Aryl thiazole SAR studies
Regioisomer-defined scaffold
SAR reproducibility and patent alignment
CNS penetration screening
Elevated computed lipophilicity
CNS permeability model review
Fragment-based library synthesis
High-purity ester handle
Derivatization reproducibility
Kinase/COX inhibitor lead optimization
Trisubstituted thiazole building block
IP landscape and scaffold fidelity review
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